Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17557000
Molecular Formula: C17H15FN2O3
Molecular Weight: 314.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15FN2O3 |
|---|---|
| Molecular Weight | 314.31 g/mol |
| IUPAC Name | ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H15FN2O3/c1-3-23-17(21)15-14-10-13(22-2)8-9-20(14)19-16(15)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3 |
| Standard InChI Key | UDZXLSLKFCGCQN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)OC |
Introduction
Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-A]pyridines. This compound features a unique molecular structure that combines both pyrazole and pyridine rings, making it of significant interest in medicinal chemistry due to its potential biological activities . The molecular formula of this compound is C17H15FN2O3, and its molecular weight is approximately 314.31 g/mol .
Synthesis and Characterization
The synthesis of Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used for characterization.
Biological Activities and Potential Applications
Research suggests that Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate may exhibit anti-inflammatory and anticancer properties. The mechanism of action likely involves the inhibition of specific enzymes or receptors involved in cell signaling pathways, affecting cell proliferation and survival. This compound is considered a potential lead for developing new pharmaceuticals targeting various diseases, particularly in oncology and inflammation management.
Potential Biological Activities:
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | Treatment of inflammatory diseases |
| Anticancer | Inhibition of cell proliferation and survival pathways | Cancer therapy |
Similar Compounds and Structural Comparisons
Several compounds share structural similarities with Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate. These include Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and Methyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, which highlight the unique features of this compound while demonstrating its potential as a distinct therapeutic agent within its class.
Similar Compounds:
| Compound Name | Structure Characteristics | Similarity Index |
|---|---|---|
| Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | Contains a methoxy group at position 6 | 0.85 |
| Methyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | Similar fluorophenyl and methoxy groups | 0.80 |
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